molecular formula C20H34O5 B139449 (5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid CAS No. 152561-64-3

(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid

Cat. No.: B139449
CAS No.: 152561-64-3
M. Wt: 354.5 g/mol
InChI Key: QGRKYMSOAVMXSN-OPLCCCICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid typically involves multiple steps, including the formation of the cyclopentyl ring, introduction of hydroxyl groups, and the conjugation of the diene system. Common synthetic routes may involve:

    Cyclopentyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.

    Hydroxyl Group Introduction: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Conjugated Diene Formation: The conjugated diene system can be formed through dehydrogenation reactions using catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide or potassium dichromate.

    Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogenation reactions with catalysts such as platinum or palladium.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with platinum or palladium catalysts.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkyl halides, esters.

Scientific Research Applications

(5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways, leading to altered biochemical processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z,9-alpha,11-alpha,13E,15S)-9,11,15-Trihydroxyprost-5,13-dien-20-oic acid: shares structural similarities with other hydroxylated cyclopentyl compounds and conjugated dienes.

Uniqueness

  • The unique combination of hydroxyl groups and conjugated diene system in this compound distinguishes it from other similar compounds, providing distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

152561-64-3

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-5-6-10-16-17(19(23)14-18(16)22)13-12-15(21)9-7-8-11-20(24)25/h5-6,12-13,15-19,21-23H,2-4,7-11,14H2,1H3,(H,24,25)/b6-5-,13-12+/t15-,16+,17+,18-,19+/m0/s1

InChI Key

QGRKYMSOAVMXSN-OPLCCCICSA-N

Isomeric SMILES

CCCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC(=O)O)O)O)O

SMILES

CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCC=CCC1C(CC(C1C=CC(CCCCC(=O)O)O)O)O

Synonyms

(+)-1-Decarboxy-1-methyl-20-nor-19-carboxyprostaglandin F(sub 2-alpha)

Origin of Product

United States

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